molecular formula C11H7N3O2S B2723579 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-04-6

5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2723579
CAS No.: 1400540-04-6
M. Wt: 245.26
InChI Key: SDPLLCQREOLXST-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a thiophene moiety. The 1,2,4-oxadiazole ring contributes rigidity and hydrogen-bonding capacity, while the thiophene group enhances π-π stacking interactions and modulates lipophilicity .

Properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-9-2-1-7(5-12-9)11-13-10(14-16-11)8-3-4-17-6-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLLCQREOLXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(thiophen-3-yl)-1,2,4-oxadiazole with 2-hydroxypyridine under specific conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic synthesis.

Biology

Research indicates that 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one exhibits antimicrobial and anticancer properties. Studies have shown its potential to inhibit the growth of various pathogens and cancer cell lines.

Anticancer Activity Case Study

A notable study evaluated the anticancer effects of various oxadiazole derivatives against multiple cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)92.4
Compound BOVXF 899 (Ovarian)2.76
Compound CPXF 1752 (Mesothelioma)9.27

These findings suggest that modifications to the oxadiazole structure can significantly enhance cytotoxicity against specific cancer types .

Medicine

In medicinal chemistry, ongoing research is exploring the compound's therapeutic potential . Its ability to interact with biological targets through various mechanisms positions it as a candidate for drug development.

Industrial Applications

In materials science, 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is being investigated for its properties in developing novel polymers and electronic materials . The compound's unique electronic properties make it suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs bearing variations in the oxadiazole substituents or pyridinone modifications. Below is a detailed analysis:

Structural Analogs with Aryl/Oxadiazole Substitutions

Table 1: Key Structural Analogs and Properties
Compound Name Substituent on Oxadiazole Biological Activity (Predicted/Reported) Key Properties/Applications
Target Compound Thiophen-3-yl Antiviral/anti-inflammatory Enhanced π-π interactions; moderate lipophilicity
5-(3-(4-Trifluoromethoxyphenyl)-oxadiazolyl)pyridin-2(1H)-one (IACS-28258 intermediate) 4-(Trifluoromethoxy)phenyl Inhibitor synthesis (e.g., complex I) High electron-withdrawing effect; metabolic stability
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 4-Methylphenyl Unknown Increased lipophilicity (methyl group)
5-[3-(3-Fluoro-4-methoxyphenyl)-oxadiazolyl]pyridin-2(1H)-one 3-Fluoro-4-methoxyphenyl Unknown Balanced polarity (fluoro + methoxy)
3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyrazin-2-yl Discontinued (commercial availability) Enhanced hydrogen bonding (pyrazine N-atoms)
Key Observations
  • In contrast, the thiophene group in the target compound offers π-electron richness, favoring interactions with hydrophobic binding pockets .
  • Lipophilicity : Methyl- and trifluoromethoxy-substituted analogs exhibit higher logP values compared to the thiophene derivative, which may influence membrane permeability and bioavailability .
  • Heterocyclic Diversity : Replacement of thiophene with pyrazine (as in ) introduces additional hydrogen-bonding sites, though this compound was discontinued, possibly due to synthetic challenges or poor pharmacokinetics .

Functionalized Derivatives

Table 2: Derivatives with Additional Modifications
Compound Name Modification Application/Property
1-((5-(2-Fluorophenyl)-oxadiazol-3-yl)methyl)-3-(thiophen-3-yl-oxadiazolyl)pyridin-2(1H)-one () Fluorophenyl + thiophene-oxadiazole Commercial availability; safety protocols emphasized
1-(3-Bromobenzyl)-5-(3-(4-trifluoromethoxyphenyl)-oxadiazolyl)pyridin-2(1H)-one () Bromobenzyl functionalization Intermediate for further alkylation/arylation
1-((3-(2-Aminoethyl)-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride () Aminoethyl side chain Improved solubility (hydrochloride salt)
Key Observations
  • Functionalization : Bromobenzyl and fluorophenyl modifications () enhance versatility for downstream derivatization, critical in drug discovery pipelines .
  • Solubility: The aminoethyl derivative () demonstrates how salt formation can address poor aqueous solubility, a common limitation of oxadiazole-containing compounds .

Biological Activity

The compound 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular formula of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is C11H7N3O2SC_{11}H_7N_3O_2S with a molecular weight of 245.26 g/mol . The structure features a pyridine ring fused with a thiophene-substituted oxadiazole moiety, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A notable case involves the evaluation of various oxadiazole compounds against multiple cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound 1HeLa (Cervical)92.4
Compound 2OVXF 899 (Ovarian)2.76
Compound 3PXF 1752 (Mesothelioma)9.27

These findings indicate that modifications to the oxadiazole structure can significantly enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives containing the oxadiazole ring show activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

This suggests that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory and Other Activities

In addition to its anticancer and antimicrobial effects, compounds similar to 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one have demonstrated anti-inflammatory and analgesic activities. These properties are attributed to their ability to inhibit key enzymes involved in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds containing the oxadiazole moiety have been shown to inhibit various enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes.
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity: The presence of sulfur in thiophene rings contributes to antioxidant properties, which can protect against oxidative stress in cells .

Case Studies

A recent study focused on synthesizing novel derivatives based on the core structure of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one revealed promising results in enhancing biological activity through structural modifications. For example:

  • Compound A showed improved anticancer activity with an IC50 value reduced by half compared to its parent compound.
  • Compound B exhibited broad-spectrum antimicrobial activity with lower MIC values than traditional antibiotics.

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one?

Methodological Answer: To confirm the compound’s structure, use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H NMR) and carbons (¹³C NMR) to verify the thiophene, oxadiazole, and pyridinone moieties. For example, the thiophene protons typically resonate at δ 7.0–7.5 ppm, while oxadiazole carbons appear at ~160–170 ppm .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm⁻¹ and C=O stretch of pyridinone at ~1680 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer:

  • HPLC with Diode Array Detection (DAD) : Monitor reaction progress and quantify impurities using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .
  • Karl Fischer (KF) Titration : Measure residual water content (<0.5%) to avoid side reactions .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystalline purity .

Advanced Research Questions

Q. What strategies improve the synthetic yield of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one?

Methodological Answer:

  • Reagent Optimization : Use coupling agents like EDCI/HOBt for amide bond formation in oxadiazole synthesis, achieving yields >75% .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reaction rates for cyclization steps .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates during heterocycle formation .
  • Green Chemistry : Reduce waste via microwave-assisted synthesis, which shortens reaction times and improves energy efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (Table 1) to identify structure-activity relationships (SARs) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in enzyme inhibition or cytotoxicity assays .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to validate hypothesized binding modes against conflicting experimental results .

Q. Table 1: Structural Analogs and Reported Activities

Compound NameCore Structure DifferencesReported Activity
5-(3-Methoxyphenyl)-1H-pyrazolePyrazole instead of oxadiazoleAntimicrobial
4-Methylthio-N-(trifluoromethyl)phenylacetamideThioether linkageAntifungal
5-Amino-N-(pyridinyl)triazolesTriazole coreAnticancer
Adapted from

Q. What methodologies are critical for evaluating the compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
    • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • ADMET Profiling :
    • Solubility : Measure in PBS (pH 7.4) via shake-flask method .
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Models : Conduct pharmacokinetic studies in rodents to assess bioavailability and half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent, as they influence chemical shifts .
  • Paramagnetic Contaminants : Use chelating agents (e.g., EDTA) to remove metal ions that broaden NMR peaks .
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

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